
N-(3-Bromophenyl)cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Bromophenyl)cyanamide is a chemical compound with the formula C7H5BrN2. It has a molecular weight of 197.03 . The compound is part of the cyanamides family, which are known for their unique nitrogen-carbon-nitrogen (NCN) connectivity . The chemistry of the nitrile-substituted amino-group of the cyanamide-moiety is dominated by an unusual duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit .
Synthesis Analysis
This compound can be synthesized through various methods. One method involves the hydration of cyanamides to N-monosubstituted ureas using silver nanoparticles . Another method involves the hydration of cyanamides using acetaldoxime and nano cerium oxide as a reusable heterogeneous catalyst . A general method for the preparation of cyanamides and disulfanes from aryl thiourea and halide through a base-mediated strategy has also been described .Molecular Structure Analysis
The molecular structure of this compound is dominated by its unique nitrogen-carbon-nitrogen (NCN) connectivity . The structural analysis of the solid products revealed that the cyanamide ligand is coordinated through the amine nitrogen, which is relatively rare .Chemical Reactions Analysis
Cyanamides, including this compound, have been used in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents and their unique radical and coordination chemistry . A wide range of phosphorous quinazolinone derivatives were achieved in good yields by reacting N-acyl-cyanamide alkenes with diphenylphosphine oxide in the presence of AgNO3 .Wissenschaftliche Forschungsanwendungen
1. Inhibition of Aldehyde Dehydrogenase
N-(3-Bromophenyl)cyanamide has been studied for its potential in inhibiting aldehyde dehydrogenase in the brain and liver. This enzyme is crucial in alcohol metabolism, and its inhibition by cyanamide derivatives like this compound could be significant in treating alcoholism. However, it is more effective against liver enzymes than those in the brain (Deitrich, Troxell, & Worth, 1976).
2. Synthesis of Heterocycles
Cyanamide derivatives, including this compound, are useful in the synthesis of complex organic compounds. For instance, they are used in the synthesis of benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines and their analogs via copper-catalyzed C–N coupling and cyclization (Dao et al., 2017).
3. Catalysis in Oxygen Reduction
In the field of electrochemistry, cyanamide derivatives like this compound are used in the preparation of metal-nitrogen-carbon catalysts for oxygen reduction. This application is particularly relevant in fuel cell technology (Chung et al., 2010).
4. Analytical Chemistry
This compound is relevant in analytical chemistry, particularly in the direct quantitative determination of cyanamide itself. This is essential for understanding the distribution and metabolism of cyanamide in various systems (Hiradate et al., 2005).
5. Agricultural Applications
In agriculture, cyanamide derivatives have been used in the synthesis of agrochemicals, such as pesticides, herbicides, and fertilizers. The study of these compounds helps in developing more effective and environmentally friendly agricultural practices (Oh et al., 2006).
6. Energy Conversion and Storage
Metal cyanamides, including this compound, are emerging as functional materials with potential applications in energy conversion and storage technologies. They are being explored for use in supercapacitors, photoluminescence, and next-generation batteries (Jia et al., 2021).
7. Synthesis of Nitrogen-Containing Heterocycles
This compound is instrumental in synthesizing nitrogen-containing heterocycles. These compounds are significant in various fields, including pharmaceuticals and materials science (Larraufie et al., 2012).
8. Plant Growth Studies
Studies on cyanamide's phytotoxic effects, such as those involving this compound, have shed light on how these compounds affect plant growth. This is crucial for understanding their role as potential herbicides or growth regulators (Soltys et al., 2011).
Safety and Hazards
Zukünftige Richtungen
The application of alkyl and aryl substituted cyanamides in synthetic chemistry has diversified multi-fold in recent years . The cleavage of the N-CN bond of cyanamide offers an electrophilic cyanating agent, an amino-transfer group (aminating reagent), as well as the synchronized transfer of both amino and nitrile-groups, could offer routes to difunctionalization of C-C multiple bond aminocyanation .
Eigenschaften
IUPAC Name |
(3-bromophenyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-1-3-7(4-6)10-5-9/h1-4,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKUFJVBSFNXFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
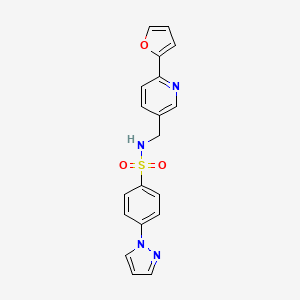
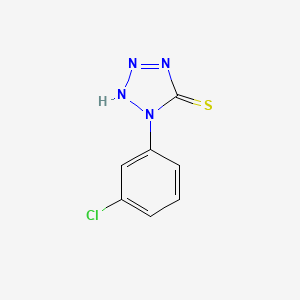
![2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2834240.png)
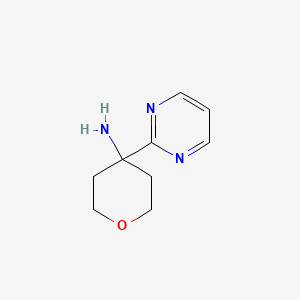
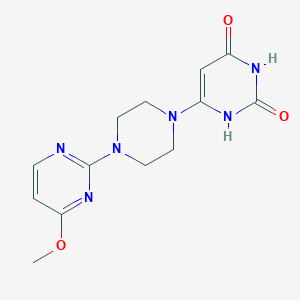
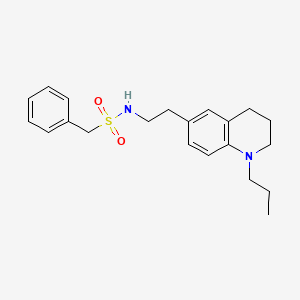
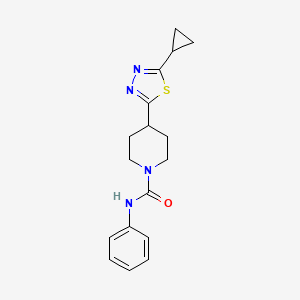
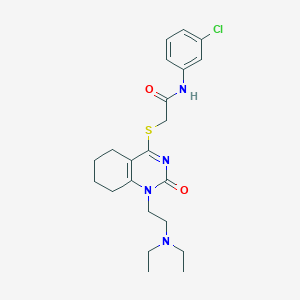
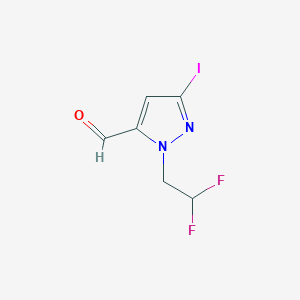
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2834253.png)
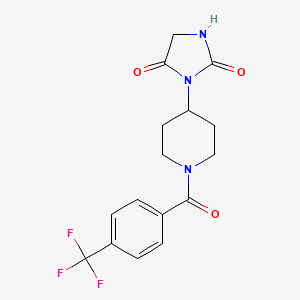

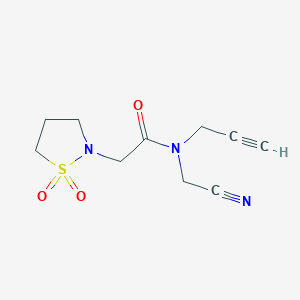
![2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2834260.png)
